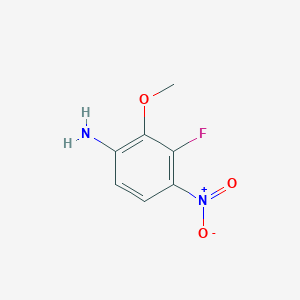

3-Fluoro-2-methoxy-4-nitroaniline

説明

“3-Fluoro-2-methoxy-4-nitroaniline” is a chemical compound with the molecular formula C7H7FN2O3 . It is an aniline compound, which is a class of organic compounds that contain a functional group consisting of a phenyl group (C6H5) bound to an amino group (NH2) .

Synthesis Analysis

The synthesis of anilines, including “3-Fluoro-2-methoxy-4-nitroaniline”, can involve various methods. One common method is the direct nucleophilic substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Additionally, nitro compounds can be prepared by oxidation of primary amines .

Molecular Structure Analysis

The molecular structure of “3-Fluoro-2-methoxy-4-nitroaniline” consists of a benzene ring with a fluorine atom attached at the third position, a methoxy group at the second position, and a nitro group at the fourth position .

Chemical Reactions Analysis

In terms of its chemical reactivity, “3-Fluoro-2-methoxy-4-nitroaniline” exhibits aromatic behavior due to the presence of the benzene ring. It can undergo various types of reactions, including substitution and reduction reactions .

科学的研究の応用

Optical Applications

The organic aromatic 4-methoxy-2-nitroaniline single crystal has been grown and characterized for optical applications . The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm . Similarly, 2-methoxy-4-nitroaniline single crystal has been grown for optical applications . The photoluminescence studies show that the grown crystal has green color emission .

Nonlinear Optics

Organic nonlinear optic (NLO) materials are being researched due to their possible applications in holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry . The nonlinear optical properties of 4-methoxy-2-nitroaniline were measured using the Z-scan technique .

Thermal Analysis

The thermal (TG/DTA) analyses were used to investigate the melting and decomposition points of the grown 4-methoxy-2-nitroaniline single crystal . The thermal constancy of the grown 2-methoxy-4-nitroaniline crystal was analyzed by thermogravimetric and differential thermal analyses .

Dielectric Properties

The Agilent LCR meter was used to analyze dielectric properties at various temperatures ranging from 40 to 120 °C and frequencies ranging from 100 Hz to 1 MHz .

Synthesis of Dyes and Pigments

4-Methoxy-2-nitroaniline is an aniline compound used in the synthesis of dyes and pigments . 2-Methoxy-4-nitroaniline is used in dyeing processes in the textile industry .

Chromogenic Agent

2-Methoxy-4-nitroaniline is used as a chromogenic agent in printing processes .

7. Intermediate in the Synthesis of Azo Dyes 2-Methoxy-4-nitroaniline is used as an intermediate in the synthesis of azo dyes .

Pigment Yellow 74

2-Methoxy-4-nitroaniline is used in the synthesis of Pigment Yellow 74, a high production volume chemical which has applications in yellow tattoo inks, emulsion paints, toy enamels, printing inks, and traffic paints .

Safety and Hazards

The safety data sheet for “4-Nitroaniline”, a similar compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, and specific target organ toxicity (repeated exposure). The target organs are the blood and hematopoietic system .

作用機序

Target of Action

Nitroaniline compounds, such as 4-Fluoro-2-nitroaniline, often form complexes with metal ions like cobalt (II), nickel (II), and copper (II) . These complexes can have various roles depending on the specific compound and the biological system in which they are present.

Mode of Action

Nitroaniline compounds often undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination .

Biochemical Pathways

Without specific studies on “3-Fluoro-2-methoxy-4-nitroaniline”, it’s challenging to determine the exact biochemical pathways this compound affects. Nitroaniline compounds are often involved in reactions related to aromatic substitution .

Pharmacokinetics

The properties of similar compounds suggest that they can be absorbed and distributed in the body, metabolized (often through reactions like nitration), and eventually excreted .

Result of Action

Similar compounds like 4-fluoro-2-nitroaniline have been used as starting reagents in the synthesis of other compounds .

Action Environment

The action, efficacy, and stability of “3-Fluoro-2-methoxy-4-nitroaniline” can be influenced by various environmental factors. For example, the reactions involving nitroaniline compounds can be affected by temperature, pH, and the presence of other chemicals .

特性

IUPAC Name |

3-fluoro-2-methoxy-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3/c1-13-7-4(9)2-3-5(6(7)8)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTHWDFBBGFYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

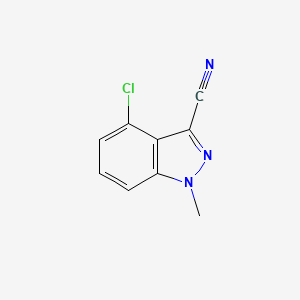

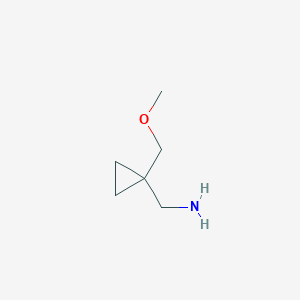

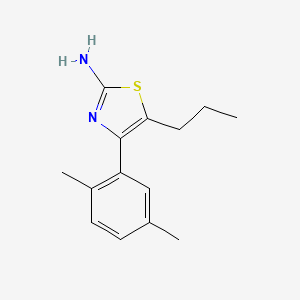

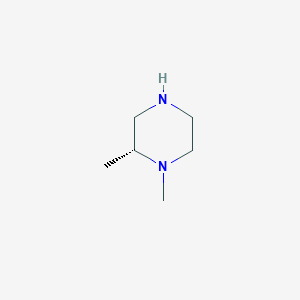

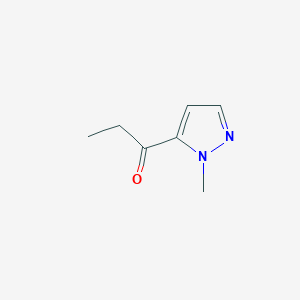

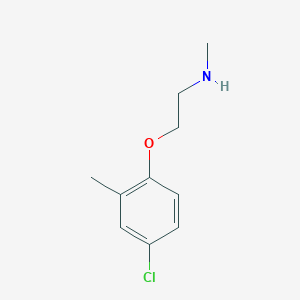

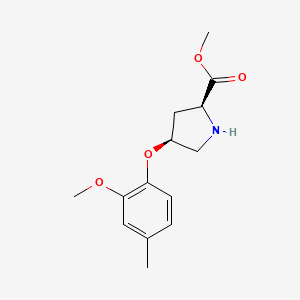

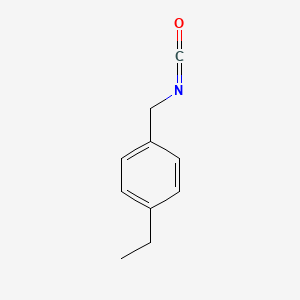

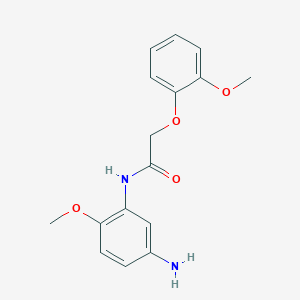

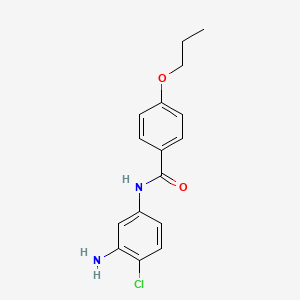

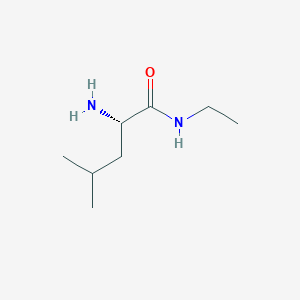

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1450143.png)

![(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B1450144.png)

![[(4-Bromo-3-fluorophenyl)methyl]dimethylamine](/img/structure/B1450152.png)